molecular formula C11H11Br2N5O B026530 (+/-)-Hymenin CAS No. 154569-13-8

(+/-)-Hymenin

Cat. No.: B026530
CAS No.: 154569-13-8
M. Wt: 389.05 g/mol
InChI Key: MRMGABUTBNWSLA-UHFFFAOYSA-N
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Description

(+/-)-Hymenin is a naturally occurring compound found in various plant species. It is known for its diverse biological activities and potential therapeutic applications. The compound is a member of the flavonoid family, which is characterized by a common phenylbenzopyrone structure. Flavonoids are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Hymenin typically involves the cyclization of appropriate precursors under specific conditions. One common method is the use of chalcone intermediates, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction from natural sources or via chemical synthesis. Extraction involves the use of solvents to isolate the compound from plant materials, followed by purification steps such as chromatography. Chemical synthesis, on the other hand, involves the stepwise construction of the flavonoid structure using commercially available starting materials.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Hymenin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonoid.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the flavonoid core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

Scientific Research Applications

(+/-)-Hymenin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.

    Biology: The compound is investigated for its role in plant defense mechanisms and its interactions with other biomolecules.

    Medicine: this compound is studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.

    Industry: The compound is used in the development of natural health products, dietary supplements, and cosmetics.

Mechanism of Action

The mechanism of action of (+/-)-Hymenin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. Additionally, this compound modulates signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

(+/-)-Hymenin can be compared with other flavonoids such as quercetin, kaempferol, and myricetin. While all these compounds share a common flavonoid structure, this compound is unique in its specific substitution pattern and biological activities. For instance, quercetin is known for its strong antioxidant properties, while kaempferol exhibits significant anti-inflammatory effects. Myricetin, on the other hand, is recognized for its anticancer potential. The unique combination of properties in this compound makes it a valuable compound for various applications.

List of Similar Compounds

  • Quercetin
  • Kaempferol
  • Myricetin

Properties

IUPAC Name

4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h3-4,18H,1-2H2,(H,15,19)(H3,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMGABUTBNWSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1C3=CN=C(N3)N)C(=C(N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433004
Record name (+/-)-Hymenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154569-13-8
Record name (+/-)-Hymenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (+/-)-hymenin?

A1: this compound has the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol. [, ]

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ NMR (1H NMR and 13C NMR), IR, and mass spectrometry to elucidate the structure and confirm the identity of this compound. [, ]

Q3: What are the primary biological activities reported for this compound?

A3: Studies have demonstrated that this compound exhibits various biological activities, including cytotoxic, anti-inflammatory, antibacterial, antifungal, and α-adrenoceptor blocking properties. [, , , , , , ]

Q4: How does this compound exert its cytotoxic effects?

A4: Research suggests that this compound induces apoptosis in cancer cells. This programmed cell death is characterized by specific morphological changes, including the translocation of phosphatidylserine to the outer cell membrane and the formation of apoptotic bodies. [, ]

Q5: What is the role of the α-methylene-γ-lactone moiety in this compound's activity?

A5: The α-methylene-γ-lactone moiety, a common structural feature in sesquiterpene lactones, appears to be crucial for the cytotoxic and antiulcerogenic activities of this compound. [, ]

Q6: Does this compound exhibit selectivity towards specific enzymes?

A6: Yes, this compound demonstrates selective inhibition towards cyclooxygenase-1 (COX-1) compared to COX-2. This selectivity might contribute to its potential anti-inflammatory effects with reduced gastrointestinal side effects compared to non-selective COX inhibitors. []

Q7: How does this compound impact the Nrf2-ARE pathway?

A7: Research indicates that this compound can act as an Nrf2 inducer. This activation of the Nrf2-ARE pathway enhances the expression of antioxidant enzymes, contributing to its neuroprotective effects against oxidative stress. []

Q8: How do structural modifications of this compound influence its biological activity?

A8: Modifications to the this compound structure can significantly impact its activity. For instance, the presence of a hydroxyl group at the C-1 position enhances cytotoxic activity, while reduction of the double bond at C-2 reduces activity against specific cancer cell lines. []

Q9: Is there evidence of cross-reactivity between this compound and other sesquiterpene lactones?

A9: While this compound shares structural similarities with other sesquiterpene lactones, studies in guinea pigs indicate a relatively high immunological specificity for this compound. This suggests limited cross-reactivity with related compounds like parthenin. []

Q10: What are the natural sources of this compound?

A10: this compound has been isolated from various plant species, including Ambrosia maritima and Parthenium hysterophorus, as well as marine sponges like Hymeniacidon sp and Stylissa massa. [, , , , ]

Q11: Have there been successful attempts to synthesize this compound?

A11: Yes, several total syntheses of (±)-hymenin have been reported, employing various strategies like gold-catalyzed intramolecular alkyne hydroarylation and functionalization of the cyclopentane ring. [, , , ]

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